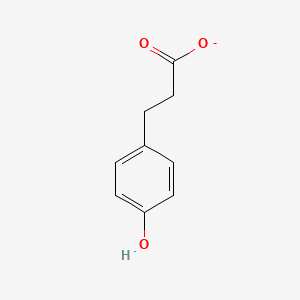
Phloretate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phloretate is a hydroxy monocarboxylic acid anion that is the conjugate base of phloretic acid, arising from deprotonation of the carboxy group. It derives from a propionate. It is a conjugate base of a phloretic acid.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1 Anti-Aging Properties
Recent studies have highlighted the anti-aging potential of phloretate, particularly through its effects on the model organism Caenorhabditis elegans. Research demonstrated that this compound significantly extends lifespan and enhances stress resistance in these nematodes. Specifically, a concentration of 200 μM this compound increased lifespan by approximately 16.7% and improved motility while reducing age-related lipofuscin accumulation . The mechanism involves activation of the insulin/insulin-like growth factor-1 signaling pathway and modulation of autophagy, suggesting that this compound may serve as a promising candidate for anti-aging therapies.
1.2 Anti-Inflammatory and Antioxidant Effects
This compound exhibits notable anti-inflammatory and antioxidant activities. It has been shown to enhance the expression of antioxidant enzymes and reduce oxidative stress markers in various biological models. These properties make it a candidate for developing therapeutic agents aimed at conditions characterized by excessive inflammation and oxidative damage .
1.3 Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the production of esmolol hydrochloride, a beta-adrenergic receptor antagonist used primarily in cardiac care. Its role as a precursor in drug formulations highlights its significance in medicinal chemistry .
Agricultural Applications
2.1 Phytotoxicity Studies
This compound has been implicated in phytotoxicity research, particularly concerning plant pathogens. For example, studies on Valsa mali, which causes apple canker, identified metabolites including ethyl this compound that promote infection through phytotoxic effects . Understanding these interactions can aid in developing biopesticides or resistant plant varieties.
2.2 Plant Growth Regulation
Research indicates that this compound can influence plant growth and development by modulating hormonal pathways. Its application in agricultural settings could enhance crop resilience to environmental stressors, although further studies are needed to fully elucidate these mechanisms .
Biochemical Applications
3.1 Gut Microbiome Interaction
This compound is also studied for its interactions with gut microbiota, particularly in conditions like non-alcoholic fatty liver disease (NAFLD). Its metabolites may play a role in modulating microbiome composition, which is crucial for metabolic health . This suggests potential applications in dietary supplements aimed at improving gut health.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Propiedades
Fórmula molecular |
C9H9O3- |
|---|---|
Peso molecular |
165.17 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C9H10O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5,10H,3,6H2,(H,11,12)/p-1 |
Clave InChI |
NMHMNPHRMNGLLB-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1CCC(=O)[O-])O |
SMILES canónico |
C1=CC(=CC=C1CCC(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















